molecular formula C23H32Cl2N2O B15193907 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- CAS No. 183673-27-0

3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)-

Cat. No.: B15193907
CAS No.: 183673-27-0
M. Wt: 423.4 g/mol
InChI Key: GEMYTIALOXZOQO-IXOXMDGESA-N
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Description

3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a benzofuran moiety, and a phenyl group, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran intermediate, followed by the introduction of the piperidine ring and the phenyl group. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form different derivatives.

    Reduction: The piperidine ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety may yield benzofuranones, while reduction of the piperidine ring may produce piperidines with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Piperidinamine derivatives: Compounds with similar piperidine structures.

    Benzofuran derivatives: Compounds containing the benzofuran moiety.

    Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.

Uniqueness

The uniqueness of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

CAS No.

183673-27-0

Molecular Formula

C23H32Cl2N2O

Molecular Weight

423.4 g/mol

IUPAC Name

(2S,3S)-2-phenyl-N-[(5-propan-2-yl-2,3-dihydro-1-benzofuran-7-yl)methyl]piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C23H30N2O.2ClH/c1-16(2)19-13-18-10-12-26-23(18)20(14-19)15-25-21-9-6-11-24-22(21)17-7-4-3-5-8-17;;/h3-5,7-8,13-14,16,21-22,24-25H,6,9-12,15H2,1-2H3;2*1H/t21-,22-;;/m0../s1

InChI Key

GEMYTIALOXZOQO-IXOXMDGESA-N

Isomeric SMILES

CC(C)C1=CC2=C(C(=C1)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)OCC2.Cl.Cl

Canonical SMILES

CC(C)C1=CC2=C(C(=C1)CNC3CCCNC3C4=CC=CC=C4)OCC2.Cl.Cl

Origin of Product

United States

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